2-Allylphenol-d4
Description
Properties
Molecular Formula |
C₉H₆D₄O |
|---|---|
Molecular Weight |
138.2 |
Synonyms |
NSC 1538-d4; Yinguo-d4; o-(2-Propenyl)phenol-d4; o-Allylphenol-d4; 2-(2-Propenyl)phenol-d4; o-Allylphenol-d4; |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 2-Allylphenol-d4, and how can reaction conditions be optimized for isotopic purity?
- Methodological Answer : The deuteration of 2-Allylphenol typically involves catalytic exchange or reductive deuteration. For isotopic purity (>98% deuterium):
-
Catalytic Exchange : Use D₂O with acid/base catalysts (e.g., DCl/NaOD) under reflux. Monitor progress via <sup>1</sup>H NMR to track proton-deuterium exchange at the allylic and phenolic positions .
-
Reductive Deuteration : Employ deuterated reagents (e.g., D₂ gas with Pd/C) to saturate the allyl group. Optimize temperature (50–80°C) and pressure (1–3 atm) to minimize side reactions .
-
Key Validation : Confirm isotopic distribution using high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR.
Table 1 : Comparison of Synthetic Routes
Method Yield (%) Isotopic Purity (%) Key Challenges Catalytic Exchange 65–75 95–98 Partial back-exchange in acidic conditions Reductive Deuteration 80–90 98–99 Over-reduction of allyl group
Q. How should researchers characterize the structural integrity and isotopic enrichment of 2-Allylphenol-d4?
- Methodological Answer :
- Spectroscopic Techniques :
- <sup>1</sup>H/<sup>2</sup>H NMR : Identify residual protons in deuterated positions (e.g., allyl CH₂ vs. CD₂) .
- FT-IR : Confirm O-H/D stretching shifts (phenolic -OD at ~2500 cm⁻¹ vs. -OH at ~3300 cm⁻¹) .
- HRMS : Measure exact mass to verify deuterium incorporation (e.g., m/z shift +4 for d4 labeling) .
- Chromatography : Use reverse-phase HPLC with deuterated solvents to assess purity and isotopic distribution .
Q. What stability considerations are critical for storing 2-Allylphenol-d4 in laboratory settings?
- Methodological Answer :
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the phenolic moiety .
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to minimize H/D exchange. Use deuterated DMSO or CDCl₃ for long-term stability .
- Stability Monitoring : Perform periodic NMR checks (every 3 months) to detect isotopic dilution or decomposition.
Advanced Research Questions
Q. How does deuterium substitution at the allyl position influence the compound’s reactivity in Diels-Alder or electrophilic aromatic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuterium at the allyl group reduces reaction rates in cycloadditions due to increased bond strength (C-D vs. C-H). Measure KIE via competitive experiments with non-deuterated analogs .
- Computational Modeling : Use density functional theory (DFT) to simulate transition states and compare activation energies for deuterated vs. non-deuterated pathways .
Q. What experimental designs are recommended for studying 2-Allylphenol-d4’s metabolic pathways in pharmacological models?
- Methodological Answer :
- In Vitro Studies :
- Isotope Tracing : Incubate with liver microsomes and monitor deuterium retention in metabolites via LC-MS/MS .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .
- In Vivo Validation : Use deuterated internal standards in pharmacokinetic studies to differentiate endogenous vs. administered compounds .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from isotopic impurities?
- Methodological Answer :
- Data Triangulation :
- Cross-validate NMR findings with IR and MS data to distinguish isotopic impurities from structural anomalies .
- Use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously .
- Error Mitigation : Re-synthesize batches with stricter deuteration protocols if impurities exceed 2% .
Q. What computational tools are suitable for predicting the environmental fate of 2-Allylphenol-d4?
- Methodological Answer :
- Software :
- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential using deuterium-specific parameters .
- Gaussian 16 : Model hydrolysis pathways under varying pH conditions to assess isotopic exchange in aquatic systems .
- Validation : Compare computational predictions with experimental hydrolysis data (e.g., GC-MS analysis of degradation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
